FGFR1 Kinase Inhibitory Potency: Scaffold Baseline vs. N-Phenyl Lead Compounds
Direct FGFR1 inhibition data for 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one (CAS 885189-64-0) have not been published. However, the unsubstituted N-phenyl analog within the same scaffold series inhibited FGFR1 with an IC₅₀ of 3.5 µM in an in vitro kinase assay, while the most potent analog, 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one, exhibited an IC₅₀ of 0.32 µM [1]. The N-cyclopropyl group is predicted to occupy a different steric volume and electronic environment within the ATP-binding pocket relative to aromatic substituents, suggesting the target compound may exhibit divergent potency that cannot be interpolated from existing N-phenyl data.
| Evidence Dimension | FGFR1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not determined (CAS 885189-64-0) |
| Comparator Or Baseline | 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one: IC₅₀ = 0.32 µM; unsubstituted N-phenyl analog: IC₅₀ = 3.5 µM |
| Quantified Difference | Not calculable – target compound untested; reference range spans 0.32–3.5 µM |
| Conditions | Recombinant FGFR1 kinase activity assay (in vitro) |
Why This Matters
Establishes the scaffold's validated kinase target but highlights that N-cyclopropyl potency is unknown, preventing assumption of equivalent bioactivity and requiring empirical determination for selection.
- [1] Slynko, I., et al. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1. Bioorg. Med. Chem. 2016, 24 (17), 4152–4163. View Source
